molecular formula C17H16BrFO B1327714 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone CAS No. 898753-88-3

4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone

Cat. No. B1327714
CAS RN: 898753-88-3
M. Wt: 335.2 g/mol
InChI Key: SEMSCAPGMFMALF-UHFFFAOYSA-N
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Description

The compound "4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to the presence of bromo and fluoro substituents on its aromatic rings. While the specific compound is not directly studied in the provided papers, related compounds and reactions involving bromo- and fluoro-substituted phenols and propiophenones are discussed, which can provide insights into the behavior of similar compounds .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to products like tetraarylethanes and diaryl isochromanones . Cathodic reduction in an aprotic medium is another method used to transform α-bromopropiophenone into other products, indicating the potential for electrochemical pathways in the synthesis of such compounds . These methods suggest that the synthesis of "this compound" could potentially be achieved through similar palladium-catalyzed reactions or electrochemical reductions.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction . Theoretical investigations using DFT methods have also been employed to understand the molecular geometry, vibrational frequencies, and electronic properties . These studies provide a framework for analyzing the molecular structure of "this compound" by suggesting that similar spectroscopic and theoretical methods could be applied to determine its structure.

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted compounds includes electrophilic substitution reactions with rearrangements, as seen in the bromination of dimethylphenols . The presence of bromo and fluoro groups can influence the reaction pathways and the formation of products, which is important for understanding the potential reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their structural and electronic characteristics. For instance, the presence of halogen atoms can affect the polarity, boiling points, and solubility of the compounds . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, have been studied to understand the reactivity and interactions of these molecules . These analyses are relevant for predicting the properties of "this compound" and can guide further experimental studies.

Scientific Research Applications

Fluorination and Bromination Processes

The chemical compound 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone is closely related to various bromo and fluoro-substituted phenols and phenyl compounds, which are pivotal in fluorination and bromination processes. For instance, fluorination of related compounds using xenon difluoride has been explored, highlighting the formation of various bromo and fluoro derivatives (Koudstaal & Olieman, 2010). Similarly, the electrophilic substitution process with bromine on dimethylphenols leads to the creation of multiple bromo derivatives, showcasing the reactivity of such compounds in bromination reactions (Brittain et al., 1982).

Carbonic Anhydrase Inhibition

Compounds closely related to this compound, particularly various bromophenols, have demonstrated inhibitory properties against human carbonic anhydrase II, a critical enzyme in various physiological processes. This aspect underscores the potential therapeutic applications of such compounds in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Electrochemical Reduction

The electrochemical reduction of α-bromopropiophenone, a compound structurally similar to this compound, has been studied. This process results in the production of dimethyl-furans, indicating the potential utility of such compounds in synthetic organic chemistry (Barba et al., 1985).

Photoreaction Mechanisms

The photoreaction mechanisms of bromophenols, related to the bromo and fluoro substituents in the compound of interest, have been investigated. This research is crucial in understanding the photochemical behavior of such compounds, which could be relevant in the field of photochemistry and material science (Akai et al., 2002).

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMSCAPGMFMALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644751
Record name 1-(4-Bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898753-88-3
Record name 1-(4-Bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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